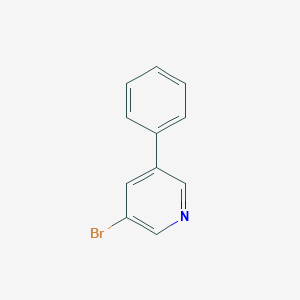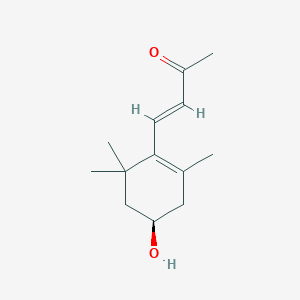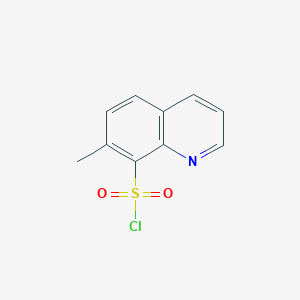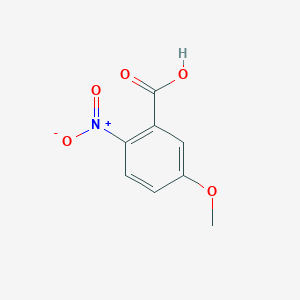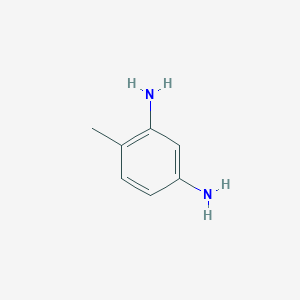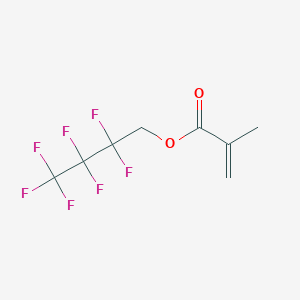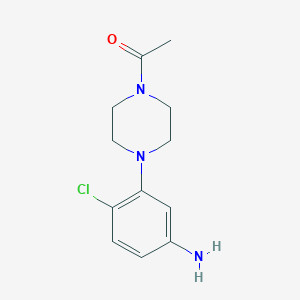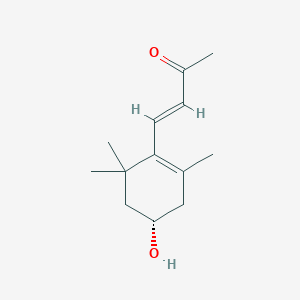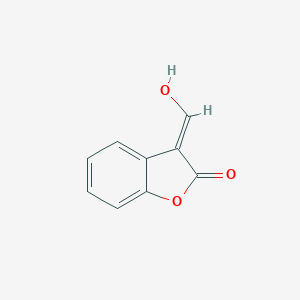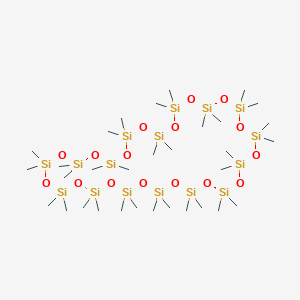
Cyclohexadecasiloxane, dotriacontamethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexadecasiloxane, dotriacontamethyl- is a cyclic siloxane with a chemical formula of C48H96O6Si18. It is commonly referred to as D6 and is used in various industrial applications, including personal care products, electronics, and textiles. However, due to its potential environmental and health risks, there has been significant scientific research conducted on D6 in recent years.
Mécanisme D'action
The mechanism of action of D6 is not fully understood. However, studies have suggested that it may disrupt endocrine function and have toxic effects on various organs and tissues, including the liver, kidneys, and reproductive system. Additionally, D6 has been found to have estrogenic activity, which may contribute to its potential health risks.
Effets Biochimiques Et Physiologiques
Studies have shown that exposure to D6 can lead to various biochemical and physiological effects. In animal studies, D6 has been found to cause liver damage, kidney damage, and reproductive toxicity. Additionally, D6 has been found to have neurotoxic effects and may contribute to developmental and behavioral abnormalities.
Avantages Et Limitations Des Expériences En Laboratoire
D6 is commonly used in laboratory experiments as a solvent and a standard reference material. It is advantageous because of its high purity and stability. However, due to its potential health risks, it is important to handle D6 with caution and follow appropriate safety protocols.
Orientations Futures
There are several future directions for research on D6. One area of focus is on developing alternative chemicals and methods for industrial applications that do not pose the same environmental and health risks as D6. Additionally, further research is needed to fully understand the mechanism of action of D6 and its potential health effects. This includes investigating the long-term effects of exposure to D6 and its metabolites in humans and wildlife. Finally, there is a need for improved monitoring and regulation of D6 to minimize its environmental and health impacts.
Méthodes De Synthèse
D6 is typically synthesized through a process called ring-opening polymerization of hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4). This process involves the use of catalysts and high temperatures to form the cyclic structure of D6.
Applications De Recherche Scientifique
D6 has been extensively studied in scientific research due to its potential environmental and health risks. It has been identified as a persistent organic pollutant (POP) and has been found in various environmental matrices, including air, water, soil, and sediment. Additionally, D6 has been detected in human tissues and breast milk, raising concerns about its potential health effects.
Propriétés
Numéro CAS |
150026-95-2 |
|---|---|
Nom du produit |
Cyclohexadecasiloxane, dotriacontamethyl- |
Formule moléculaire |
C32H96O16Si16 |
Poids moléculaire |
1186.5 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26,28,28,30,30,32,32-dotriacontamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31-hexadecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32-hexadecasilacyclodotriacontane |
InChI |
InChI=1S/C32H96O16Si16/c1-49(2)33-50(3,4)35-52(7,8)37-54(11,12)39-56(15,16)41-58(19,20)43-60(23,24)45-62(27,28)47-64(31,32)48-63(29,30)46-61(25,26)44-59(21,22)42-57(17,18)40-55(13,14)38-53(9,10)36-51(5,6)34-49/h1-32H3 |
Clé InChI |
MZOAFPGUGMRIHV-UHFFFAOYSA-N |
SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
SMILES canonique |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



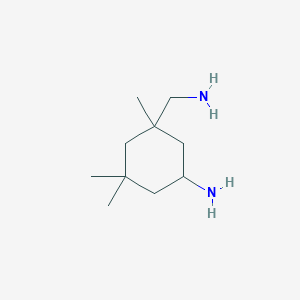

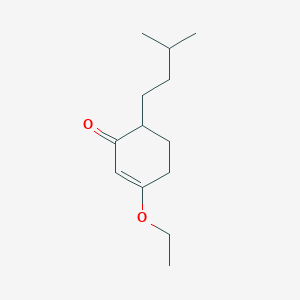
![Pyrrolo[1,2-a]pyrazine-6-methanol](/img/structure/B122795.png)

